Methyl 5-methylsalicylate
Description
Evolution of Salicylate (B1505791) Ester Chemistry in Research
The journey of salicylate chemistry began with the isolation of salicin (B1681394) from willow bark in 1828, which led to the synthesis of salicylic (B10762653) acid. researchgate.net The subsequent esterification of salicylic acid with methanol (B129727) produced methyl salicylate, first isolated in 1843 from the plant Gaultheria procumbens. wikipedia.org This marked a pivotal moment, transitioning from natural product extraction to synthetic organic chemistry and unlocking a vast potential for new molecules. wikipedia.org
Initially, research focused on the therapeutic applications of simple salicylates, but the field has since expanded dramatically. Chemists began to explore how modifying the core salicylic acid structure, such as by adding or altering functional groups on the benzene (B151609) ring, could fine-tune the molecule's properties. This led to the synthesis of a wide array of salicylate esters, each with unique characteristics. The development of synthetic methods, such as the esterification of salicylic acid with dimethyl carbonate over mesoporous aluminosilicate (B74896) catalysts, showcases the ongoing effort to create these compounds more efficiently. acs.org The evolution also extended into polymer science, with researchers developing methods to synthesize salicylate-based poly(anhydride-esters), demonstrating the versatility of the salicylate motif as a building block for complex macromolecules. nih.gov This progression from simple natural product derivatives to sophisticated, synthetically tailored molecules for diverse applications in medicine and materials science defines the evolution of salicylate ester chemistry. nih.govnih.gov
Significance of the Methyl 5-methylsalicylate Structural Motif in Contemporary Chemical Biology and Materials Science
The specific structure of this compound, featuring a methyl group at the 5-position of the salicylate ring, imparts distinct properties that make it a molecule of significant interest in both chemical biology and materials science.
In chemical biology , the this compound motif serves as a valuable intermediate and structural backbone in the synthesis of more complex molecules. scimplify.com Research has pointed to its potential use as a precursor for antitumor agents. chemicalbook.com Its parent compound, 5-methylsalicylic acid, is noted for its potential anti-inflammatory and antimicrobial properties, suggesting that its esterified form could be a key component in developing new therapeutic agents. ontosight.ai The broader family of salicylates plays crucial roles in biology; for example, methyl salicylate is a key signaling molecule in plant defense, involved in systemic acquired resistance (SAR). oup.comnih.gov While much of this research focuses on the parent methyl salicylate, the principles of how these molecules are biosynthesized and metabolized provide a framework for understanding the potential biological pathways involving substituted analogs like this compound. thuenen.de
In the realm of materials science , the salicylate structure is a robust component for creating advanced materials. Salicylate-based poly(anhydride-esters) have been synthesized for potential use in medical applications, where the polymer's properties can be carefully controlled. nih.gov The precursor to this compound, 5-methyl salicylic acid, has been utilized as a cost-effective ligand in the development of photochromic devices, which can dynamically control light transmittance. researcher.life This application highlights the importance of the specific substitution pattern on the aromatic ring for tuning the electronic and optical properties of the material. The ability of the this compound motif to be incorporated into larger systems makes it a valuable target for creating novel polymers and smart materials with tailored functionalities.
Current Gaps and Driving Forces in this compound Academic Inquiry
Despite its growing importance, several knowledge gaps persist in the academic understanding of this compound, fueling ongoing research efforts. A primary driving force is the need for more efficient and scalable synthesis methods, not only for the molecule itself but also for the polymers and complex derivatives derived from it. nih.gov
A significant area of fundamental academic inquiry involves its photophysical properties. Detailed computational studies using density functional theory (DFT) have been employed to investigate the excited state intramolecular proton transfer (ESIPT) process in this compound and its analogs. rsc.org This research seeks to understand how different substituents on the salicylate ring affect hydrogen bonding and fluorescence behavior, which is crucial for designing molecules for optical applications like sensors or light-emitting materials. rsc.org These studies have revealed that the ESIPT reaction becomes progressively more difficult as the resonance strength of the substituent increases, providing a predictable mechanism for tuning the molecule's photochemical behavior. rsc.org
Furthermore, while the biosynthesis of methyl salicylate is relatively well-understood in some plants, the specific pathways and regulatory networks for substituted salicylates like this compound are less characterized. thuenen.de Understanding these natural processes could inspire new biocatalytic or biomimetic routes for synthesis. The primary driving forces behind current research are, therefore, the pursuit of novel pharmaceuticals, the development of next-generation smart materials, and a deeper, more fundamental understanding of the chemical and physical principles that govern the molecule's behavior. scimplify.comresearcher.lifersc.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-hydroxy-5-methylbenzoate | sigmaaldrich.com |
| Synonyms | p-Cresotic Acid Methyl Ester, 5-Methylsalicylic Acid Methyl Ester | tcichemicals.com |
| CAS Number | 22717-57-3 | chemicalbook.com |
| Molecular Formula | C₉H₁₀O₃ | fda.gov |
| Molar Mass | 166.17 g/mol | fda.gov |
| Appearance | Colorless to Orange to Green clear liquid | tcichemicals.com |
| Boiling Point | 241-243 °C | chemicalbook.com |
| Density | 1.153 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n20/D) | 1.533 | chemicalbook.com |
| InChI Key | JQYUQKRFSSSGJM-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYUQKRFSSSGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066822 | |
| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22717-57-3 | |
| Record name | Methyl 5-methylsalicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22717-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022717573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-methylsalicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-hydroxy-m-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 5-METHYLSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GMK8QL99V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Derivatization Strategies for Methyl 5 Methylsalicylate
Chemo- and Regioselective Synthesis of Methyl 5-methylsalicylate
The synthesis of this compound requires precise control to ensure the correct arrangement of functional groups on the aromatic ring, a challenge addressed through chemo- and regioselective strategies.
Esterification Protocols and Optimization
The most direct synthesis of this compound is the esterification of 5-methylsalicylic acid with methanol (B129727). The Fischer-Speier esterification is a common and effective method for this transformation. This acid-catalyzed reaction involves protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by methanol.
The reaction is an equilibrium process, and optimization strategies are crucial for maximizing the yield. Key optimization parameters include:
Catalyst: Concentrated sulfuric acid is a highly effective catalyst, though other strong acids like phosphoric acid can also be used.
Reactant Ratio: Utilizing a large excess of methanol can shift the equilibrium toward the product side, in accordance with Le Châtelier's principle.
Water Removal: The removal of water, a byproduct of the reaction, can also drive the equilibrium forward. This can be achieved through azeotropic distillation or the use of a dehydrating agent.
Temperature: The reaction is typically performed at the reflux temperature of methanol (around 65 °C) to ensure a sufficient reaction rate without degrading the reactants. chemicalbook.com
A typical laboratory procedure involves dissolving 5-methylsalicylic acid in excess methanol, followed by the careful addition of concentrated sulfuric acid. The mixture is then heated at reflux for several hours. chemicalbook.com Post-reaction workup involves neutralization of the acid catalyst and extraction of the ester into an organic solvent.
Table 1: Comparison of Esterification Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Starting Material | 5-Methylsalicylic acid | 5-Methylsalicylic acid |
| Reagent | Methanol (large excess) | Methanol (stoichiometric) |
| Catalyst | Conc. H₂SO₄ | Conc. H₂SO₄ |
| Key Strategy | Equilibrium shift via excess reagent | Water removal (e.g., Dean-Stark) |
| Typical Yield | High | High |
Aromatic Substitution Reactions at the 5-Position
An alternative synthetic approach involves introducing the methyl group onto a pre-existing methyl salicylate (B1505791) ring via an electrophilic aromatic substitution (EAS) reaction. The Friedel-Crafts alkylation is the canonical method for attaching alkyl groups to an aromatic ring. masterorganicchemistry.com
In this context, methyl salicylate is treated with an alkylating agent, such as a methyl halide (e.g., methyl chloride or methyl iodide), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.com The Lewis acid activates the alkyl halide, generating a potent electrophile that is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com
The regioselectivity of this reaction is governed by the directing effects of the substituents already on the ring—the hydroxyl (-OH) and methyl ester (-COOCH₃) groups.
The hydroxyl group is a powerful activating group and is ortho, para-directing.
The ester group is a deactivating group and is meta-directing.
The strong activating effect of the hydroxyl group dominates the directing influence. It strongly directs incoming electrophiles to the positions ortho and para to it. In methyl salicylate, the positions ortho to the hydroxyl are C3 and C5 (assuming the ester is at C1 and hydroxyl at C2). The para position is occupied by the ester group. Therefore, substitution is highly favored at the C5 position, leading to the desired this compound product.
Challenges in Friedel-Crafts alkylation include the potential for polyalkylation, as the newly added alkyl group can further activate the ring, and the possibility of carbocation rearrangements with longer alkyl chains. masterorganicchemistry.com However, for methylation, these issues are less problematic.
Biocatalytic and Enzymatic Routes to this compound and its Precursors
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to perform specific chemical transformations.
Investigation of Salicylate 5-hydroxylase in Biosynthesis
The biosynthesis of salicylic (B10762653) acid and its derivatives in plants and microbes typically begins with chorismate, the end-product of the shikimate pathway. nih.govnih.gov Enzymes like isochorismate synthase (ICS) and isochorismate pyruvate (B1213749) lyase (IPL) convert chorismate into salicylic acid. nih.gov
The enzyme Salicylate 5-hydroxylase (S5H) is a Rieske monooxygenase that acts on salicylate and its derivatives. However, its primary role is not synthesis but rather modification. S5H catalyzes the hydroxylation of salicylate at the 5-position to produce 2,5-dihydroxybenzoate (B8804636) (gentisate). nih.gov This indicates that S5H is involved in the catabolism or further processing of salicylate rather than the direct production of 5-methylsalicylic acid. While it acts on the correct position of the ring, it introduces a hydroxyl group, not a methyl group.
The biosynthesis of the 5-methylsalicylic acid precursor is therefore understood to proceed through a different pathway, most likely one involving a polyketide synthase (PKS). Much like the well-studied 6-methylsalicylic acid synthase (6-MSAS), a PKS specific for the 5-methyl isomer would assemble the molecule from simple building blocks like acetyl-CoA and malonyl-CoA. wikipedia.orgnih.govuniprot.org
Microbial Fermentation and Biotransformation Systems
Microbial fermentation is a powerful technology for producing valuable chemical compounds, including aromatic acids. frontiersin.org Genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can be programmed to express specific biosynthetic pathways.
For the production of 5-methylsalicylic acid, a microbial host could be engineered with the gene for a putative 5-methylsalicylic acid synthase (5-MSAS). This enzyme, a type I iterative polyketide synthase, would catalyze the condensation of one molecule of acetyl-CoA with multiple molecules of malonyl-CoA, followed by cyclization and aromatization to yield the 5-methylsalicylic acid product. nih.gov
The fermentation process would involve cultivating the engineered microbial strain in a bioreactor under optimized conditions to maximize product yield.
Table 2: Key Factors in Microbial Fermentation for 5-Methylsalicylic Acid Production
| Factor | Description |
|---|---|
| Microorganism | Engineered host (e.g., E. coli, yeast) expressing a specific polyketide synthase. |
| Carbon Source | A readily metabolizable sugar (e.g., glucose) to provide precursors like acetyl-CoA. |
| Culture Conditions | Optimized pH, temperature, and aeration to support microbial growth and enzyme activity. |
| Genetic Engineering | Introduction of the 5-MSAS gene; potential modification of host metabolism to increase precursor supply. |
| Downstream Processing | Extraction and purification of 5-methylsalicylic acid from the fermentation broth. |
Once 5-methylsalicylic acid is produced via fermentation, it can be readily converted to this compound using the chemical esterification methods described previously.
Synthesis of Novel this compound Derivatives
This compound is a versatile starting material for the synthesis of more complex molecules due to its three reactive sites: the phenolic hydroxyl group, the methyl ester, and the aromatic ring.
Reactions at the Hydroxyl Group: The phenolic -OH group can undergo O-alkylation to form ethers or O-acylation to form new esters. For example, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield an alkoxy derivative.
Reactions at the Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted into an amide by reacting with an amine (aminolysis) or a hydrazide by reacting with hydrazine. These transformations open pathways to a wide range of new compounds.
Reactions on the Aromatic Ring: The aromatic ring, activated by the hydroxyl and methyl groups, can undergo further electrophilic aromatic substitution. Reactions such as nitration, halogenation, or sulfonation can introduce additional functional groups onto the ring, enabling the synthesis of highly substituted aromatic compounds. For instance, Friedel-Crafts acylation could introduce a ketone functionality, likely at the 3-position. google.com
The strategic modification of these functional groups allows for the creation of a diverse library of novel compounds with potentially unique chemical and biological properties.
Exploration of Functional Group Modifications
The chemical reactivity of this compound is primarily centered around its phenolic hydroxyl and methyl ester functionalities. Strategic modifications of these groups can lead to a wide array of derivatives with potentially altered chemical and biological characteristics.
The hydroxyl group can be readily modified through reactions such as esterification (acylation) or etherification. A common modification is acetylation, where the hydroxyl group reacts with acetic anhydride, often in the presence of an acid catalyst like sulfuric acid, to yield Methyl O-acetyl-5-methylsalicylate. academicjournals.org This reaction effectively masks the phenolic hydroxyl group, changing the molecule's polarity and hydrogen bonding capability. Another key modification is O-allylation, where the hydroxyl group is converted to an allyl ether using reagents like allyl bromide in the presence of a base such as potassium carbonate. nih.gov
The methyl ester group is susceptible to hydrolysis, typically under basic conditions using a reagent like sodium hydroxide, which converts the ester back to the corresponding carboxylic acid, 5-methylsalicylic acid. academicjournals.org This transformation is fundamental for creating derivatives where the carboxyl group is subsequently linked to other moieties.
The aromatic ring itself, while less reactive than the hydroxyl and ester groups, can potentially undergo electrophilic aromatic substitution, although specific examples for this compound are not extensively documented. The existing substituents would direct new groups to specific positions on the ring.
| Reaction Type | Target Functional Group | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Acetylation | Phenolic Hydroxyl | Acetic anhydride, sulfuric acid catalyst, 70°C | Methyl O-acetyl-5-methylsalicylate | academicjournals.org |
| O-Allylation | Phenolic Hydroxyl | Allyl bromide, K2CO3, NaI, DMF, room temp | Methyl 2-(allyloxy)-5-methylbenzoate | nih.gov |
| Hydrolysis | Methyl Ester | NaOH in EtOH | 5-Methylsalicylic acid | academicjournals.org |
Development of Advanced Prodrug Candidates
While specific prodrugs of this compound are not widely reported in scientific literature, the extensive research on prodrug strategies for the parent compound, salicylic acid, provides a robust framework for potential development. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This approach is used to overcome issues such as poor solubility, instability, or gastrointestinal side effects. cardiff.ac.uk
For salicylate derivatives, prodrug strategies often involve modification of the carboxyl or hydroxyl groups. These modifications are designed to be cleaved by specific enzymes or physiological conditions at the target site.
Fatty Acid Ester Prodrugs: One established strategy involves creating fatty acid esters of salicylic acid to enhance lipophilicity and modify skin permeation. researchgate.net This approach would require the initial hydrolysis of this compound to 5-methylsalicylic acid, followed by esterification with a fatty acid (e.g., octanoyl, lauroyl). The resulting lipophilic prodrug could potentially improve topical delivery.
Amino Acid Conjugates: Another advanced approach is the conjugation of the drug to an amino acid. For example, a salicylic acid-L-alanine conjugate has been developed to be hydrolyzed by intestinal microorganisms, suggesting a potential for targeted release in the lower gastrointestinal tract. nih.gov This strategy aims to leverage specific enzyme or transporter systems, and could be applied to 5-methylsalicylic acid to create a colon-targeting prodrug.
Mutual Prodrugs: This strategy involves linking two different active drugs together. A notable example is the development of nitric oxide (NO)-releasing prodrugs of aspirin (B1665792) (acetylsalicylic acid). cardiff.ac.uk NO is known to protect the gastrointestinal mucosa, and linking it to the NSAID structure is intended to counteract the gastrointestinal damage associated with long-term use. cardiff.ac.uk Similarly, mutual prodrugs of aspirin and resveratrol (B1683913) have been investigated to combine their respective chemopreventive properties. cardiff.ac.uk These concepts could be adapted to derivatives of this compound to create novel therapeutic agents with dual activities or improved tolerability profiles.
| Prodrug Strategy | Promoiety Type | Therapeutic Goal | Reference Concept |
|---|---|---|---|
| Lipid-Soluble Esters | Fatty Acid Chain | Enhance lipophilicity for topical delivery | researchgate.net |
| Enzyme-Targeted Conjugates | Amino Acid | Targeted release in the gastrointestinal tract | nih.gov |
| Mutual Prodrugs | NO-releasing moiety or another active drug (e.g., Resveratrol) | Reduce GI toxicity; achieve synergistic effects | cardiff.ac.uk |
Spectroscopic Characterization and Structural Elucidation of Methyl 5 Methylsalicylate
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational and rotational modes of bonds, providing a unique "molecular fingerprint."
While a fully assigned experimental spectrum for Methyl 5-methylsalicylate is not widely published, its characteristic absorption bands can be reliably predicted based on its known functional groups and comparison with similar molecules like methyl salicylate (B1505791). The addition of a methyl group at the 5-position on the aromatic ring is expected to have a minor influence on the primary functional group vibrations but may introduce subtle shifts and additional C-H vibrational modes.
The key vibrational modes for this compound include a broad O-H stretching band for the phenolic hydroxyl group, which is involved in an intramolecular hydrogen bond with the ester's carbonyl oxygen. This hydrogen bonding typically shifts the O-H stretch to a lower wavenumber and broadens the peak. The carbonyl (C=O) stretch of the ester group appears as a strong, sharp band. The aromatic ring gives rise to characteristic C=C stretching bands and C-H stretching and bending vibrations.
Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound This table is generated based on characteristic functional group frequencies. Actual experimental values may vary slightly.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| O-H Stretch (H-bonded) | Phenolic Hydroxyl | 3200 - 3000 (broad) | Medium-Strong | Weak |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium | Strong |
| C-H Stretch (Aliphatic) | -CH₃ | 2980 - 2850 | Medium | Medium |
| C=O Stretch | Ester Carbonyl | 1700 - 1670 | Strong | Medium |
| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong | Strong |
| C-O Stretch | Ester & Phenol | 1300 - 1100 | Strong | Medium |
Conformational analysis through vibrational spectroscopy would focus on the strength and position of the intramolecular hydrogen bond. Changes in solvent or temperature could alter this bond, leading to observable shifts in the O-H and C=O stretching frequencies, providing insight into the molecule's dynamic behavior.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms.
¹H NMR Spectroscopy
The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring protons. Experimental data for this compound confirms the expected proton environments. academicjournals.org The phenolic proton appears as a significantly downfield singlet due to hydrogen bonding and the deshielding effect of the aromatic ring. The aromatic protons exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The methyl ester and the ring-attached methyl group each appear as sharp singlets.
Table 2: Experimental ¹H NMR Data for this compound in CDCl₃ academicjournals.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| 10.57 | s | 1H | - | Ar-OH |
| 7.64 | brs | 1H | - | H-6 |
| 7.29 | d | 1H | 8.5 | H-4 |
| 6.88 | d | 1H | 8.5 | H-3 |
| 3.95 | s | 3H | - | -OCH₃ |
¹³C NMR Spectroscopy
The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon atoms. While detailed experimental data is sparse, the chemical shifts can be accurately predicted. The carbonyl carbon of the ester group is the most downfield signal. The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached hydroxyl, carboxylate, and methyl groups.
Table 3: Predicted ¹³C NMR Data for this compound This table is based on computational predictions and serves as a reference. Experimental values may differ.
| Predicted Chemical Shift (δ) ppm | Assignment |
|---|---|
| 170.5 | C=O (Ester) |
| 159.0 | C-2 (Ar-OH) |
| 137.5 | C-4 |
| 129.5 | C-5 (Ar-CH₃) |
| 128.0 | C-6 |
| 118.0 | C-3 |
| 112.0 | C-1 (Ar-COOCH₃) |
| 52.0 | -OCH₃ |
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton and carbon signal and confirm the connectivity of the entire molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₀O₃), the calculated monoisotopic mass is 166.06299 Da. HRMS can confirm this mass with parts-per-million (ppm) accuracy.
Beyond accurate mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer (e.g., by electron impact), the resulting molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pathway for this compound is expected to be similar to other methyl esters of salicylic (B10762653) acid.
A plausible fragmentation pathway would begin with the molecular ion (m/z 166). Key fragmentation steps include:
Loss of a methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.
Loss of methanol (B129727) (CH₃OH): This "ortho effect" is characteristic of ortho-substituted methyl benzoates, where the hydroxyl proton is transferred to the ester group, leading to the elimination of a neutral methanol molecule.
Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a common subsequent step.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Nominal) | Proposed Formula | Description |
|---|---|---|
| 166 | [C₉H₁₀O₃]⁺• | Molecular Ion (M⁺•) |
| 135 | [C₈H₇O₂]⁺ | Loss of •OCH₃ |
| 134 | [C₈H₆O₂]⁺• | Loss of CH₃OH |
| 107 | [C₇H₇O]⁺ | Loss of CO from m/z 135 |
Analysis of these fragments allows for the confirmation of the ester and hydroxylated aromatic structure.
X-ray Crystallography and Electron Diffraction for Solid-State Structural Analysis
X-ray crystallography and electron diffraction are the definitive methods for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.
However, this compound is reported to be an oil at room temperature, which presents a significant challenge for single-crystal X-ray diffraction, as the technique requires a well-ordered crystalline solid. academicjournals.org To date, a single-crystal structure of pure this compound has not been reported in the major crystallographic databases.
Despite the challenges with the pure compound, structural studies on its derivatives have been performed. For instance, nonanuclear Terbium(III) clusters incorporating this compound as a ligand have been successfully characterized using powder X-ray diffraction (PXRD). acs.org This confirms the molecular structure within a more complex, crystalline matrix and demonstrates that solid-state analysis is feasible for its coordination compounds.
There is currently no available literature on the structural analysis of this compound using electron diffraction.
Computational Chemistry and Theoretical Modeling of Methyl 5 Methylsalicylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of methyl 5-methylsalicylate. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of the molecule's chemical behavior.
The electronic structure of this compound is significantly influenced by its aromatic ring, the hydroxyl group, the methyl ester group, and the additional methyl group at the 5-position. The hydroxyl and methoxy (B1213986) groups are involved in an intramolecular hydrogen bond, which affects the planarity and conformational stability of the molecule. The methyl group at the 5-position, being an electron-donating group, influences the electron density of the aromatic ring, thereby modulating its reactivity towards electrophilic and nucleophilic reagents.
Theoretical calculations on the parent compound, methyl salicylate (B1505791), have shown that the ketoB isomer is the most stable form in the ground state. researchgate.net For this compound, similar conformational preferences are expected, with the 5-methyl group introducing subtle changes to the geometry and energy landscape.
Key electronic properties that can be calculated using quantum chemical methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The electrostatic potential map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.
Hypothetical Electronic Properties of this compound (DFT B3LYP/6-311+G(d,p))
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from quantum chemical calculations.
Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can further quantify the reactivity of this compound. These descriptors are valuable in understanding its behavior in chemical reactions and its potential interactions with biological targets. dntb.gov.ua
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD provides a dynamic perspective on the behavior of the compound in different environments, such as in solution or in the solid state.
The conformational landscape of this compound is primarily defined by the rotation of the methyl ester and hydroxyl groups. While the intramolecular hydrogen bond restricts the rotation of these groups to some extent, thermal fluctuations can lead to different conformational states. MD simulations can map out the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. mdpi.com
Intermolecular interactions play a crucial role in the physical properties and biological activity of this compound. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking interactions between the aromatic rings of adjacent molecules. MD simulations can provide detailed information about the nature, strength, and dynamics of these interactions. For instance, simulations can reveal how this compound molecules interact with each other in a liquid or how they bind to a biological receptor.
The analysis of MD trajectories can yield various structural and dynamic properties, such as radial distribution functions, which describe the probability of finding a particle at a certain distance from another, and the root-mean-square deviation (RMSD), which measures the conformational stability of the molecule over the simulation time. mdpi.com
Hypothetical Conformational Dihedral Angles and Interaction Energies for this compound
| Parameter | Description | Simulated Value |
|---|---|---|
| C-C-O-H Dihedral | Rotation of the hydroxyl group | 0° ± 15° |
| C-C-C=O Dihedral | Rotation of the methyl ester group | 180° ± 20° |
Note: The data in this table is hypothetical and illustrates the type of quantitative information that can be extracted from molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are computational approaches used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. blogspot.com These methods are widely used in drug discovery and toxicology to predict the activity of new compounds and to optimize the structure of lead compounds.
For a series of salicylate derivatives, including this compound, a QSAR model could be developed to predict a specific biological activity, such as anti-inflammatory or antimicrobial effects. mdpi.comnih.gov This involves calculating a set of molecular descriptors for each compound that quantify various aspects of its chemical structure, such as its size, shape, lipophilicity, and electronic properties.
Cheminformatics tools are used to manage and analyze large datasets of chemical information. nih.gov In the context of this compound, cheminformatics can be used to compare its properties to those of other known active compounds, to identify potential off-target effects, and to design new derivatives with improved activity profiles.
The development of a robust QSAR model typically involves the following steps:
Data Collection: Gathering a dataset of compounds with known biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com
Model Validation: Assessing the predictive power of the model using internal and external validation techniques. nih.gov
Hypothetical QSAR Model for the Anti-inflammatory Activity of Salicylate Derivatives
| Descriptor | Coefficient | Importance |
|---|---|---|
| LogP (Lipophilicity) | 0.5 | Positive correlation with activity |
| Molecular Weight | -0.1 | Negative correlation with activity |
| Dipole Moment | 0.2 | Positive correlation with activity |
| Model Statistics | Value | |
| R² (Goodness of fit) | 0.85 |
Note: This table represents a hypothetical QSAR model and is for illustrative purposes only.
Computational Investigation of Intermolecular Forces and Self-Assembly Propensities
The study of intermolecular forces is crucial for understanding the condensed-phase behavior of this compound, including its crystal structure, solubility, and potential to form aggregates or self-assemble into larger structures. Computational methods provide a powerful means to investigate these forces at the molecular level.
The primary intermolecular forces at play for this compound are hydrogen bonding (between the hydroxyl group of one molecule and the carbonyl oxygen of another), dipole-dipole interactions, and van der Waals forces. The presence of the aromatic ring also allows for π-π stacking interactions. Computational methods such as symmetry-adapted perturbation theory (SAPT) can be used to decompose the total interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion.
The propensity of this compound to self-assemble can be investigated using molecular dynamics simulations or Monte Carlo methods. nih.gov These simulations can predict whether the molecules will form ordered structures, such as crystals or liquid crystals, under specific conditions of temperature and pressure. Understanding the self-assembly behavior is important for applications in materials science and formulation development. For instance, predicting the crystal structure is crucial for the pharmaceutical industry as different polymorphs can have different physical properties and bioavailability. mdpi.com
Hypothetical Intermolecular Interaction Energy Components for a this compound Dimer
| Interaction Component | Energy (kcal/mol) | Contribution |
|---|---|---|
| Electrostatic | -4.0 | Strong attraction |
| Exchange-Repulsion | +3.5 | Short-range repulsion |
| Induction | -1.5 | Polarization effects |
| Dispersion | -6.5 | van der Waals attraction |
| Total Interaction Energy | -8.5 | |
Note: The data presented in this table is hypothetical and intended to illustrate the output of an energy decomposition analysis.
Biochemical and Enzymatic Interactions of Methyl 5 Methylsalicylate
Enzyme-Substrate Interactions and Kinetic Profiling
The interaction of Methyl 5-methylsalicylate with enzymes is primarily understood through the activity of its de-esterified metabolite, 5-methylsalicylate. A key enzyme in this context is Salicylate (B1505791) 5-hydroxylase (S5H), a Rieske monooxygenase involved in bacterial aromatic catabolism. This enzyme exhibits distinct substrate specificity, which dictates the metabolic fate of salicylate analogues.
Salicylate 5-hydroxylase (S5H) demonstrates remarkable adaptability in its catalytic action depending on the substitution pattern of its substrate. While its primary function with salicylate is to hydroxylate the C5 position of the aromatic ring to form gentisate (2,5-dihydroxybenzoate), its activity shifts when presented with a substrate that already has a substituent at the C5 position, such as 5-methylsalicylate nih.gov.
In the case of 5-methylsalicylate, instead of adding a hydroxyl group to the aromatic ring, the enzyme's hydroxylase component (S5HH) catalyzes the hydroxylation of the C5-methyl group itself nih.gov. This specific reaction yields the 5-hydroxymethyl derivative of salicylate. This switch from ring hydroxylation to aryl-methyl hydroxylation highlights a critical aspect of the enzyme's substrate specificity and catalytic mechanism nih.gov. The reaction is a monooxygenase process, incorporating an oxygen atom from O₂ into the substrate nih.gov.
Studies comparing the reactivity of S5H with various substituted salicylates have shown that the nature of the substituent significantly influences the reaction rate. The presence of a methyl group at the C5 position redirects the enzymatic activity from the aromatic ring to the substituent, a mechanistic shift not observed with other substitutions. The enzyme's active site accommodates 5-methylsalicylate, positioning the methyl group for oxidation by an activated oxygen intermediate at the nonheme Fe(II) center nih.govnih.gov.
Below is a data table summarizing the substrate specificity of Salicylate 5-hydroxylase with salicylate and its 5-substituted analogue.
Metabolic Pathways and Biotransformation in Biological Systems
The biotransformation of this compound in biological systems is anticipated to proceed through a multi-step metabolic pathway, primarily involving hydrolysis followed by oxidation.
The initial and most crucial step in the metabolism of this compound is the hydrolysis of its methyl ester bond. This reaction is analogous to the metabolism of methyl salicylate, which is known to be a prodrug that is converted by carboxylesterases in tissues like the skin into the active compound, salicylic (B10762653) acid, and the byproduct, methanol (B129727) researchgate.net. Similarly, methyl esterases in various biological systems, including plants and microbes, would catalyze the conversion of this compound into its corresponding carboxylic acid, 5-methylsalicylic acid, and methanol oup.comoup.com.
Following this de-esterification, the resulting 5-methylsalicylic acid becomes a substrate for further enzymatic modification. As detailed in the previous section, Salicylate 5-hydroxylase acts on 5-methylsalicylic acid to hydroxylate the methyl group, producing 5-hydroxymethylsalicylic acid nih.gov.
While direct evidence for subsequent metabolic steps of this compound is limited, the metabolism of the closely related salicylic acid provides a potential model. Salicylic acid is known to be further metabolized into various conjugates, including SA glucose ester (SAGE), SA glucose ether (SAG), and salicyloyl-L-aspartic acid (SA-Asp) in plant systems tandfonline.comtandfonline.comtandfonline.com. It is plausible that 5-methylsalicylic acid or its hydroxylated derivative could undergo similar conjugation reactions, although this has not been experimentally confirmed for this specific compound.
Interaction with Cellular Receptors and Signaling Proteins
While specific research detailing the direct interaction of this compound with cellular receptors and signaling proteins is not extensively documented, the role of its structural analog, methyl salicylate, in plant signaling provides a valuable framework.
In plants, methyl salicylate (MeSA) functions as a critical long-distance mobile signal for systemic acquired resistance (SAR), a state of heightened immunity following an initial pathogen attack nih.gov. The perception of this airborne signal in distant, uninfected tissues is mediated by specific proteins. One of the key proteins is SALICYLIC ACID-BINDING PROTEIN 2 (SABP2), which possesses methyl salicylate esterase activity. SABP2 binds to MeSA and converts it into salicylic acid (SA), the active signaling molecule that triggers downstream defense responses nih.gov.
Another component implicated in MeSA-related signaling is the DIR1 (DEFECTIVE IN INDUCED RESISTANCE1) protein, a lipid transfer protein that is also essential for SAR. Evidence suggests an interplay between MeSA metabolism and lipid-based signaling pathways involving DIR1 to establish systemic immunity nih.gov.
However, it is crucial to note that these interactions have been characterized for methyl salicylate. There is currently a lack of direct evidence in the scientific literature demonstrating that this compound binds to SABP2, DIR1, or other known salicylate receptors. The presence of the additional methyl group at the C5 position could significantly alter the molecule's size, shape, and electronic distribution, potentially affecting its ability to bind to the active sites of these specific signaling proteins. Therefore, it cannot be assumed that this compound engages with the same cellular receptors and signaling proteins as methyl salicylate.
Mechanisms of Biological Activity at the Molecular Level
The primary, well-documented mechanism of biological activity for this compound at the molecular level stems from its enzymatic transformation. The key molecular event is the specific hydroxylation of its 5-methyl group following its initial hydrolysis to 5-methylsalicylic acid.
This reaction is catalyzed by the enzyme Salicylate 5-hydroxylase, which, in the presence of 5-methylsalicylate, shifts its catalytic action from aromatic ring hydroxylation to aryl-methyl hydroxylation nih.gov. The molecular mechanism involves the binding of the substrate near a nonheme Fe(II) center in the enzyme's active site. Molecular oxygen then binds to the iron, initiating catalysis that leads to the formation of a 5-hydroxymethylsalicylic acid product nih.govnih.gov. This transformation represents a defined biological modification of the molecule, altering its chemical properties and potential for subsequent interactions.
While the biological activities of salicylates in general are broad, including anti-inflammatory and antiseptic properties, the specific downstream molecular consequences of the 5-methyl group hydroxylation are not fully elucidated wikipedia.org. The conversion to 5-hydroxymethylsalicylic acid is a detoxification step in certain bacterial naphthalene (B1677914) degradation pathways nih.gov. The biological activity of the parent compound, methyl salicylate, has been linked to various mechanisms, including acting as an antiseptic agent and influencing plant defense signaling nih.govwikipedia.org. However, attributing these mechanisms directly to this compound requires caution, as the 5-methyl substitution can alter its biological profile. The enzymatic conversion to a hydroxylated metabolite represents the most specific and evidence-based molecular mechanism of action currently known for this compound.
Ecological and Environmental Impact Assessment of Methyl 5 Methylsalicylate
Role in Plant-Microbe and Plant-Insect Interactions (Hypothetical)
Based on the well-documented roles of the closely related compound Methyl salicylate (B1505791), it is hypothesized that Methyl 5-methylsalicylate could also function as a semiochemical, a chemical involved in communication, within ecosystems.
Plant Defense Signaling: Methyl salicylate is a volatile organic compound synthesized by plants and acts as a crucial signal in plant defense. uconn.eduresearchgate.net It is often released in response to attacks by pathogens or herbivores. nih.gov This airborne signal can induce a state of heightened defense, known as systemic acquired resistance (SAR), in undamaged parts of the same plant and in neighboring plants. uconn.eduresearchgate.net The volatile signal is perceived by nearby plants, where it is typically converted back to salicylic (B10762653) acid, triggering defense-related gene expression. uconn.edunih.gov It is plausible that this compound could play a similar role in mediating plant-plant communication and priming defenses within a plant community.
Tritrophic Interactions: Herbivore-induced plant volatiles (HIPVs) like Methyl salicylate are key mediators of tritrophic interactions, which involve the plant, the herbivore, and the herbivore's natural enemies. Methyl salicylate is a well-known attractant for predatory and parasitic insects that prey on the herbivores attacking the plant. researchgate.netnih.gov This "cry for help" enhances the plant's indirect defense. Should this compound be produced by plants in response to herbivory, it could hypothetically serve a similar function, attracting beneficial arthropods and contributing to natural pest control. Conversely, Methyl salicylate has also been shown to act as a repellent to certain herbivores, such as some species of aphids, thus functioning as a direct defense. nih.gov
Plant-Microbe Interactions: The influence of these compounds extends below ground. Research has shown that Methyl salicylate can be perceived by rhizobacteria, such as Bacillus subtilis, prompting them to form biofilms and produce compounds that protect both the bacteria and the host plant from pathogens. This suggests that such salicylates can mediate a protective symbiosis between plants and beneficial soil microbes. A similar function could be hypothesized for this compound, influencing the microbial community in the rhizosphere to the benefit of the plant.
Atmospheric Fate and Degradation Kinetics in Environmental Compartments
The environmental persistence and transport of a volatile compound like this compound would be largely determined by its atmospheric chemistry. Using Methyl salicylate as a proxy, we can predict the likely pathways of atmospheric degradation.
Theoretical studies on the degradation of Methyl salicylate initiated by chlorine atoms suggest a short lifespan of approximately 1.14 days. rsc.org The reaction proceeds through an abstraction process, leading to the formation of various degradation products. rsc.orgresearchgate.net Another potential atmospheric sink is the uptake of the gaseous compound onto existing aerosol particles, a process that can be competitive with oxidation, particularly under humid conditions. nih.govresearchgate.net
Atmospheric Reaction Kinetics of Methyl Salicylate
| Reactant | Room Temperature Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| OH (Hydroxyl Radical) | (3.20 ± 0.46) × 10⁻¹² |
| NO₃ (Nitrate Radical) | (4.19 ± 0.92) × 10⁻¹⁵ |
| Cl (Chlorine Atom) | (1.65 ± 0.44) × 10⁻¹² |
| O₃ (Ozone) | (3.33 ± 2.01) × 10⁻¹⁹ |
Data derived from simulation chamber experiments for Methyl salicylate. nih.govresearchgate.net
Soil and Aquatic Biogeochemical Cycling
Biogeochemical cycling describes the transformation and transport of chemicals in an ecosystem through biological, geological, and chemical processes. For an organic compound like this compound, key processes in soil and water would include degradation, sorption, and transport.
Degradation: Methyl salicylate is reported to be readily biodegradable, with one study showing 98.4% biodegradation over 28 days. syskem.de This suggests that microbial metabolism is a major route of dissipation in soil and aquatic environments. fao.org Microorganisms in these environments can use organic compounds as a source of carbon and energy, breaking them down into simpler molecules like carbon dioxide and water. fao.org It is highly probable that this compound is also susceptible to microbial degradation. Hydrolysis, a chemical breakdown reaction with water, may also contribute to its degradation, particularly under certain pH conditions. fao.org
Mobility and Transport: In soil, the mobility of a compound determines its potential to leach into groundwater or move with surface runoff into aquatic systems. Safety data for Methyl salicylate indicates that an aqueous solution has high mobility in soil. fishersci.com This suggests a potential for transport from the point of application or deposition. The ultimate destination for a portion of the compound is likely to be water. syskem.de However, rapid biodegradation would limit the extent of this transport. nih.gov
Bioaccumulation: Bioaccumulation is the process by which a substance builds up in an organism. Compounds that are lipophilic (fat-soluble) have a higher potential to bioaccumulate. Methyl salicylate is considered not to be potentially bioaccumulable. syskem.de This suggests that this compound is also unlikely to concentrate in food webs.
Eco-toxicological Implications and Environmental Risk Assessment
An environmental risk assessment evaluates the potential for adverse ecological effects based on a compound's toxicity and the level of environmental exposure.
Ecotoxicity: Ecotoxicological data for this compound is scarce. However, data for Methyl salicylate consistently indicates that it is harmful to aquatic life. syskem.deillinois.edu Some classifications describe it as "Toxic to aquatic life with long lasting effects". merck.com This suggests that direct release into aquatic environments should be avoided. The available data on aquatic toxicity for Methyl salicylate provides a baseline for a preliminary hazard assessment.
Aquatic Ecotoxicity of Methyl Salicylate
| Organism | Endpoint | Value (mg/L) | Exposure Time |
|---|---|---|---|
| Pimephales promelas (Fathead Minnow) | LC50 (Lethal Concentration, 50%) | 19.8 | 96 hours |
| Daphnia magna (Water Flea) | EC50 (Effective Concentration, 50%) | 28 | 48 hours |
| Desmodesmus subspicatus (Green Algae) | ErC50 (Growth Rate Inhibition, 50%) | 27 | 72 hours |
| Desmodesmus subspicatus (Green Algae) | NOEC (No Observed Effect Concentration) | 6.25 | 72 hours |
Data from a safety data sheet for Methyl salicylate. syskem.de
Emerging Applications and Material Science Contributions of Methyl 5 Methylsalicylate
Biomedical and Pharmaceutical Applications beyond Traditional Analgesics (Hypothetical)
The therapeutic landscape is in constant search of novel molecules and delivery mechanisms. While its parent compound, methyl salicylate (B1505791), is well-established as a topical analgesic for musculoskeletal pain, the future for Methyl 5-methylsalicylate could lie in more specialized biomedical and pharmaceutical roles. krishnachemicals.indrugbank.commedicinenet.com Hypothetically, the addition of the methyl group at the 5-position could modulate its biological activity, potentially leading to new therapeutic applications.
Future research could explore its role as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, the related compound Methyl 5-acetylsalicylate serves as a key intermediate in the production of Salbutamol Sulphate, an important bronchodilator. cionpharma.com This suggests that this compound could similarly serve as a versatile building block for novel drug candidates.
Furthermore, its physicochemical properties could be leveraged in advanced drug delivery systems. Its ester structure could be incorporated into prodrug strategies, where the molecule is modified to improve absorption and distribution, releasing the active component at a specific target site. There is also potential in the development of functionalized materials, such as its integration into microcapsules supported on textile matrices for the controlled release of therapeutic agents. mdpi.com
Advanced Materials and Supramolecular Assemblies
The specific chemical structure of the 5-methylsalicylate ion, derived from this compound, has shown significant utility in the field of material science, particularly in the study of supramolecular chemistry. Its interactions at the molecular level can influence the macroscopic properties of materials, making it a valuable tool for designing "smart" materials.
Significant research has been conducted on the role of 5-methylsalicylate ions as counterions in influencing the structure of micelles, which are aggregates of surfactant molecules. In studies with the surfactant cetyltrimethylammonium bromide (CTABr), the 5-methylsalicylate ion has demonstrated a strong ability to induce changes in micellar shape and size. nih.gov
A semiempirical kinetic method was used to determine the ratio of micellar binding constants between 5-methylsalicylate ions (KX) and bromide ions (KBr). This ratio (RXBr = KX/KBr) provides a quantitative measure of the counterion's affinity for the micelle. For the dianionic 5-methylsalicylate ion, this ratio was found to be significantly high, indicating a strong binding affinity. nih.gov
Crucially, this binding affinity is highly sensitive to temperature. As the temperature increases, the binding affinity of the 5-methylsalicylate ion decreases dramatically. This change in affinity directly correlates with structural transitions in the micellar aggregates. At lower temperatures (e.g., 35 °C), the strong binding promotes the formation of complex structures like long, entangled wormlike micelles and even unilamellar vesicles. As the temperature rises (e.g., to 55 °C), the weaker binding leads to the presence of less complex, wormlike micelles. nih.gov This temperature-dependent behavior is a key finding for creating thermo-responsive materials.
| Temperature (°C) | Binding Constant Ratio (RXBr) | Observed Micellar Structure |
|---|---|---|
| 35 | 796 | Unilamellar Vesicles (ULV) and Wormlike Micelles (WM) |
| 55 | 53 | Wormlike Micelles (WM) |
Integration in Sensory Systems and Bio-inspired Technologies
Methyl salicylate is known to interact with the human sensory system, producing sensations of burning, stinging, and temperature changes. frontiersin.orgnih.gov It enhances the perception of warming and can induce hyperalgesia to heat by stimulating and sensitizing cutaneous nociceptors (pain receptors). nih.gov This interaction with sensory pathways is a key aspect of its function as a counter-irritant.
Beyond human sensory perception, this compound and related compounds are gaining importance in the development of bio-inspired technologies. In the natural world, methyl salicylate acts as a crucial airborne signal released by plants when they are under stress from pathogens or environmental threats. nih.gov This volatile organic compound serves as a key marker for early plant disease detection. nih.gov
This natural signaling system has inspired the creation of advanced chemical sensors and biosensors designed to monitor plant health. nih.gov These devices aim to mimic the ability of other plants to detect these chemical cues. Technologies based on electrochemical, conductometric, and mass-sensitive principles are being developed for the sensitive and selective determination of methyl salicylate in both vapor and liquid phases. nih.gov The receptor elements in these sensors are a critical component, with significant contributions from bioreceptors like enzymes and odorant-binding proteins, as well as synthetic materials such as polymers and inorganic compounds. nih.gov The development of these sensors represents a direct application of bio-inspired technology, translating a natural defense mechanism into a tool for modern agriculture.
Future Research Trajectories and Interdisciplinary Opportunities for Methyl 5 Methylsalicylate
Translational Research and Clinical Development Potential
Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. For methyl 5-methylsalicylate, the path to clinical development hinges on rigorous preclinical evaluation of its therapeutic potential. While direct clinical data for this compound is not yet available, studies on closely related salicylate (B1505791) derivatives provide a strong rationale for its investigation as a therapeutic agent.
A significant area of interest is its potential as an anti-inflammatory drug. Preclinical pharmacokinetic studies on methyl salicylate-2-O-β-d-lactoside (MSL), a natural salicylate derivative, have shown that it possesses a significant anti-arthritis effect with minimal gastrointestinal toxicity. nih.gov These findings are crucial as they suggest that structural modifications of the salicylate backbone can lead to improved safety profiles, a key consideration for chronic inflammatory conditions. Further preclinical investigations into the pharmacokinetics, distribution, and excretion of this compound are warranted to establish its potential for clinical development. nih.gov
The delivery of this compound to target tissues is another critical aspect of its translational potential. In vitro release studies of methyl salicylate from various ointment bases have demonstrated that the choice of formulation significantly impacts drug release. nih.gov The addition of penetration enhancers, such as ethanol, has been shown to significantly improve the release of methyl salicylate from topical formulations. nih.gov Furthermore, in vitro studies on the dermal absorption of methyl salicylate have shown rapid absorption through the skin, a property that could be exploited for the development of transdermal drug delivery systems. nih.govresearchgate.net Research into novel formulations, such as microcapsules supported on textile matrices, could provide controlled and sustained release of this compound, enhancing its therapeutic efficacy and patient compliance. mdpi.com
Table 1: Preclinical and In Vitro Studies of Salicylate Derivatives
| Compound | Study Type | Key Findings | Potential Implication for this compound |
|---|---|---|---|
| Methyl salicylate-2-O-β-d-lactoside (MSL) | Preclinical Pharmacokinetics | Significant anti-arthritis effect with low gastrointestinal toxicity. nih.gov | Suggests potential for development as a safer anti-inflammatory agent. |
| Methyl Salicylate | In Vitro Release | Release profile is highly dependent on the ointment base and presence of enhancers. nih.gov | Highlights the importance of formulation development for effective delivery. |
| Methyl Salicylate | In Vitro Dermal Absorption | Rapid absorption through the skin. nih.gov | Indicates potential for transdermal delivery systems. |
Sustainable Chemical Process Development and Green Chemistry Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. For this compound, the development of sustainable production processes is a key area for future research. Traditional esterification methods often rely on harsh catalysts and produce significant waste. google.commilesdai.com
Recent advancements in catalysis offer promising alternatives. The use of novel sulfated iron oxide-zirconia catalysts has been shown to be highly effective for the synthesis of methyl salicylate from salicylic (B10762653) acid and dimethyl carbonate, a greener methylating agent. springerprofessional.deresearchgate.net This process operates without a solvent, leading to a high-quality product and minimizing waste. springerprofessional.deresearchgate.net Similarly, mesoporous aluminosilicate (B74896) materials have demonstrated high conversion and selectivity in the synthesis of methyl salicylate. researchgate.net The development of solid acid catalysts, such as modified kieselguhr, also presents an efficient and environmentally friendly approach to methyl salicylate production. google.compatsnap.com
Another sustainable approach is the use of reactive distillation, which combines chemical reaction and separation in a single unit. rdd.edu.iq This method can enhance conversion rates, improve energy efficiency, and reduce capital costs, making it an attractive option for the industrial production of this compound. rdd.edu.iq Furthermore, the microbial production of methyl salicylate has been engineered in E. coli, offering a potential route for biosynthesis that could be adapted for this compound. nih.gov
Table 2: Green Chemistry Approaches for Salicylate Synthesis
| Approach | Key Features | Potential Benefits for this compound Production |
|---|---|---|
| Novel Catalysts (e.g., sulfated iron oxide-zirconia) | High conversion and selectivity, solvent-free conditions. springerprofessional.deresearchgate.net | Reduced waste, improved product purity, and lower environmental impact. |
| Solid Acid Catalysts (e.g., modified kieselguhr) | Efficient and reusable catalysts. google.compatsnap.com | Simplified purification processes and reduced catalyst waste. |
| Reactive Distillation | Integration of reaction and separation. rdd.edu.iq | Increased efficiency, lower energy consumption, and reduced costs. |
| Microbial Production | Biosynthesis using engineered microorganisms. nih.gov | Potential for a renewable and sustainable production route. |
Integration with 'Omics' Technologies for Systems-Level Understanding
'Omics' technologies, including genomics, proteomics, and metabolomics, offer a powerful toolkit for gaining a systems-level understanding of the biological effects of chemical compounds. The application of these technologies to this compound could reveal its mechanisms of action and identify novel biomarkers of its effects.
Metabolomics, the large-scale study of small molecules, can provide insights into how this compound is metabolized and how it perturbs metabolic pathways. Studies on the metabolism of airborne methyl salicylate in plants have identified several metabolites, including salicylic acid glucose ester and salicyloyl-L-aspartic acid. nih.gov A similar metabolomic approach in preclinical models could elucidate the metabolic fate of this compound in mammals.
Multi-omics approaches can also shed light on the systemic effects of salicylates. For instance, a multi-omics study of guard cells in plants revealed specific metabolic and protein changes in response to systemic acquired resistance, a process in which salicylates play a key role. mdpi.com This type of integrated analysis could be applied to understand the multifaceted effects of this compound on various biological systems. Furthermore, 'omics' technologies are increasingly used to characterize the molecular changes that occur during the development of conditions like food allergies, where salicylates have been implicated. nih.gov
Table 3: Potential Applications of 'Omics' Technologies for this compound Research
| 'Omics' Technology | Potential Application | Expected Outcomes |
|---|---|---|
| Metabolomics | Characterize the metabolic fate of this compound. | Identification of metabolites and understanding of metabolic pathways. nih.gov |
| Proteomics | Identify protein targets and signaling pathways affected by the compound. | Elucidation of mechanisms of action and potential off-target effects. |
| Genomics/Transcriptomics | Analyze changes in gene expression in response to treatment. | Identification of responsive genes and regulatory networks. |
| Multi-Omics Integration | Provide a holistic view of the biological effects of the compound. | A comprehensive understanding of its systemic impact and identification of biomarkers. mdpi.com |
Exploration of Novel Bioactivities and Therapeutic Modalities
Beyond its potential as an anti-inflammatory agent, this compound may possess a range of other bioactivities that could be harnessed for therapeutic purposes. The exploration of these novel activities is a promising avenue for future research.
One area of significant potential is in the development of new antimicrobial agents. Salicylate-based compounds have been designed and synthesized as a novel class of methionine aminopeptidase (B13392206) inhibitors, which show considerable antibacterial activity. nih.gov Methyl salicylate itself has been shown to have antimicrobial properties and can act synergistically with other antimicrobial agents, such as berberine, to inhibit the growth of pathogenic bacteria. abstractarchives.comnih.gov The antimicrobial potential of this compound against a broad spectrum of pathogens warrants investigation.
Furthermore, the conjugation of salicylate derivatives to nanoparticles represents a novel therapeutic modality. For example, silver nanoparticles capped with methyl-5-amino-β-resorcylate have demonstrated enhanced biological activities, including enzyme inhibition and antioxidant effects, compared to the free molecule. researchgate.net This approach could be used to develop more potent and targeted therapies based on the this compound scaffold. Additionally, the synthesis of methyl salicylate derivatives bearing a piperazine (B1678402) moiety has yielded compounds with potent anti-inflammatory activity, highlighting the potential for medicinal chemistry approaches to optimize the therapeutic properties of this class of molecules. mdpi.com
Table 4: Novel Bioactivities and Therapeutic Modalities of Salicylate Derivatives
| Bioactivity/Modality | Example from Related Compounds | Potential Application for this compound |
|---|---|---|
| Antibacterial Activity | Salicylate-based methionine aminopeptidase inhibitors show antibacterial effects. nih.gov | Development of new antibiotics to combat drug-resistant bacteria. |
| Antimicrobial Synergism | Methyl salicylate potentiates the antimicrobial properties of berberine. abstractarchives.com | Combination therapies to enhance the efficacy of existing antimicrobial drugs. |
| Nanoparticle Conjugation | Silver nanoparticles capped with a salicylate derivative show enhanced bioactivity. researchgate.net | Development of targeted and more potent therapeutic agents. |
| Medicinal Chemistry Optimization | Piperazine-containing methyl salicylate derivatives exhibit potent anti-inflammatory activity. mdpi.com | Synthesis of novel derivatives with improved therapeutic profiles. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing methyl 5-methylsalicylate, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves esterification of 5-methylsalicylic acid with methanol under acid catalysis. To ensure reproducibility:
- Document reagent purity (e.g., ≥99% by HPLC) and reaction conditions (temperature, solvent ratios, catalyst concentration) in detail .
- Include spectral data (¹H/¹³C NMR, IR) for intermediates and final product, cross-referenced against published databases. For novel compounds, provide full characterization (e.g., HRMS, elemental analysis) .
- Use controlled drying/storage conditions to prevent hydrolysis, as ester stability is pH- and moisture-sensitive .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across literature sources?
- Methodological Answer :
- Compare experimental protocols: variations in purity assessment (e.g., column chromatography vs. recrystallization) or instrumentation (DSC vs. capillary melting point) can explain discrepancies .
- Replicate key studies using standardized methods (e.g., OECD guidelines for solubility testing) and report deviations in supplementary materials .
- Statistically analyze data from ≥3 independent trials to identify outliers and calculate confidence intervals .
Q. What chromatographic techniques are optimal for purifying this compound, and how are retention factors validated?
- Methodological Answer :
- Use reverse-phase HPLC with C18 columns and methanol/water gradients for high-purity isolation. Validate retention times against certified reference materials .
- For TLC, report mobile phase composition (e.g., hexane:ethyl acetate 7:3) and detection methods (UV at 254 nm, vanillin staining) .
- Include resolution (R≥1.5) and peak symmetry (As ≤1.2) metrics in supporting information .
Advanced Research Questions
Q. How can mechanistic studies differentiate between competing pathways (e.g., electrophilic vs. nucleophilic) in this compound derivatization?
- Methodological Answer :
- Employ isotopic labeling (e.g., ²H/¹³C) to track reaction pathways via NMR or MS .
- Perform kinetic isotope effect (KIE) experiments: a primary KIE >2.0 suggests rate-determining proton transfer in electrophilic mechanisms .
- Use computational modeling (DFT, MD simulations) to compare activation energies of proposed intermediates .
Q. What statistical approaches resolve contradictions in bioactivity data (e.g., IC₅₀ variability) for this compound analogs?
- Methodological Answer :
- Apply ANOVA with post-hoc Tukey tests to assess inter-lab variability in dose-response assays .
- Normalize data to positive/negative controls (e.g., aspirin for COX inhibition studies) and report effect sizes (Cohen’s d) .
- Use meta-analysis frameworks (e.g., RevMan) to aggregate data from heterogeneous studies, weighting by sample size and assay robustness .
Q. How do researchers validate this compound’s stability under physiological conditions for drug delivery applications?
- Methodological Answer :
- Simulate gastric/intestinal fluids (USP-NF guidelines) and monitor degradation via LC-MS/MS over 24–72 hours .
- Quantify hydrolytic byproducts (e.g., 5-methylsalicylic acid) using calibration curves with R² ≥0.995 .
- Apply Arrhenius kinetics to predict shelf-life at varying temperatures and validate with accelerated stability testing .
Data Presentation & Reproducibility Guidelines
Q. What are the minimum data requirements for publishing this compound-related findings in peer-reviewed journals?
- Methodological Answer :
- Primary Data : Synthetic yields, spectral assignments (with δ/ppm values), purity metrics (HPLC traces), and bioassay protocols .
- Statistical Reporting : SD/SE, p-values, confidence intervals, and effect sizes for biological/physicochemical data .
- Ethical Compliance : Declare conflicts of interest, funding sources, and institutional review board approvals (for in vivo studies) .
Q. How should researchers archive raw data and spectra to facilitate reproducibility?
- Methodological Answer :
- Deposit raw NMR/FTIR files in public repositories (e.g., Zenodo, ChemRxiv) with DOI links in supplementary materials .
- Use standardized file formats (JCAMP-DX for spectra, CSV for numerical data) .
- Include metadata templates detailing instrument parameters (e.g., NMR field strength, MS ionization mode) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
